molecular formula C23H22N2O3 B427122 N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)[1,1'-biphenyl]-4-carboxamide

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B427122
M. Wt: 374.4g/mol
InChI Key: QXIHJLBPJGGDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a biphenyl core linked to a carboxamide group and a methoxyethyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)[1,1'-biphenyl]-4-carboxamide typically involves multiple steps. One common method includes the formation of N-substituted carbamoyl chlorides in situ, which are then reacted with substituted phenols to form the desired carbamate . This process can be carried out under mild conditions without the need for an inert atmosphere. The reaction conditions often involve the use of solvents like toluene and catalysts such as indium triflate .

Industrial Production Methods

Industrial production of this compound may involve the use of more scalable and efficient methods. For example, the use of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of carbamates without an inert atmosphere . This method allows for high purity products to be obtained by simple filtration.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)[1,1'-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)[1,1'-biphenyl]-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and biphenyl derivatives, such as:

Uniqueness

What sets N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)[1,1'-biphenyl]-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[(4-phenylbenzoyl)amino]benzamide

InChI

InChI=1S/C23H22N2O3/c1-28-16-15-24-23(27)20-9-5-6-10-21(20)25-22(26)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,27)(H,25,26)

InChI Key

QXIHJLBPJGGDDE-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.